Bumetrizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

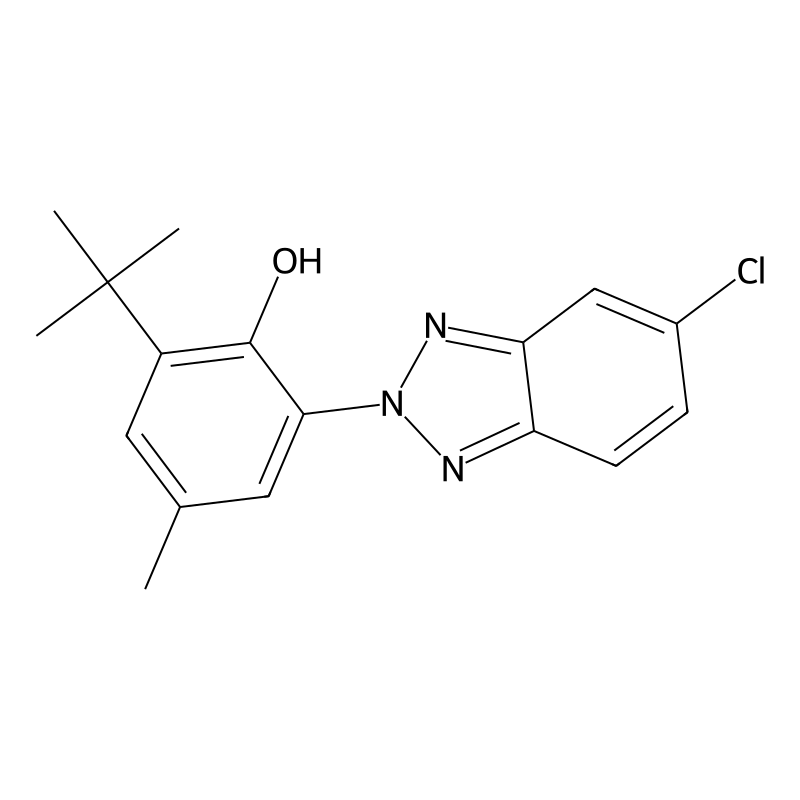

Bumetrizole is a chemical compound with the molecular formula C₁₇H₁₈ClN₃O and a molar mass of 315.8 g/mol. It appears as a pale yellow solid and has a melting point range of 144-147 °C. This compound is primarily used as a UV stabilizer in various plastics and polymers, effectively absorbing ultraviolet radiation to prevent degradation of materials over time .

- While comprehensive safety data is not widely available, Bumetrizole is generally considered to have low acute toxicity [].

- However, as with any industrial chemical, proper handling procedures to minimize inhalation, ingestion, or skin contact are recommended [].

Limitations

- Scientific research on Bumetrizole is primarily focused on its industrial applications.

- Information regarding its biological effects or potential applications in medicine is scarce.

Future Research Directions

- Although not currently a major focus, further research could explore the potential biological effects of Bumetrizole, particularly its interaction with living organisms.

- Diazotization Reaction: Involves the conversion of p-chloro-o-nitroaniline into a diazonium salt using sodium nitrite and sulfuric acid.

- Coupling Reaction: The diazonium salt is coupled with 2-tert-butyl-4-methylphenol to form an azo compound.

- Reduction Reactions: The azo compound can be reduced using zinc powder or sodium sulfide to yield Bumetrizole .

These reactions are critical for producing Bumetrizole from precursor chemicals and demonstrate its functionalization capabilities.

The synthesis of Bumetrizole typically involves the following steps:

- Diazotization: p-Chloro-o-nitroaniline is treated with sodium nitrite in acidic conditions to form a diazonium salt.

- Coupling: This diazonium salt is then reacted with 2-tert-butyl-4-methylphenol under controlled pH conditions to produce an azo compound.

- Reduction: The azo compound undergoes reduction using zinc powder or sodium sulfide to yield Bumetrizole .

This multi-step synthesis emphasizes the importance of precise control over reaction conditions to achieve high yields.

Bumetrizole is primarily utilized in:

- UV Stabilization: It is widely used as an ultraviolet absorber in plastics such as polypropylene and polyethylene, enhancing their durability against UV radiation.

- Coatings and Paints: Incorporated into coatings to improve weather resistance.

- Textiles: Used in textile applications to protect fabrics from UV degradation .

Its effectiveness in these applications makes it a valuable additive in various industries.

Bumetrizole shares structural similarities with several other compounds used for similar applications. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-(Polyethylene glycol) (6PPD) | C₁₄H₁₉N₃O₂ | Commonly used as an antioxidant in rubber. |

| Tinuvin 328 | C₂₁H₂₃N₃O | A widely used UV absorber in coatings. |

| Benzotriazole | C₇H₅N₃ | Often used as a corrosion inhibitor and UV stabilizer. |

Uniqueness of Bumetrizole

Bumetrizole is unique due to its specific structure that allows it to effectively absorb UV radiation while being compatible with various polymer matrices. Its synthesis pathway also distinguishes it from other similar compounds, making it particularly valuable for applications requiring robust UV protection without compromising material integrity .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 216 of 2114 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 1898 of 2114 companies with hazard statement code(s):;

H413 (88.99%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

Use Classification

Plastics -> Light stabilisers

Cosmetics -> Uv absorber

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PC; (E)PS

General Manufacturing Information

Paint and Coating Manufacturing

Textiles, apparel, and leather manufacturing

Synthetic Rubber Manufacturing

Plastics Material and Resin Manufacturing

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-: ACTIVE